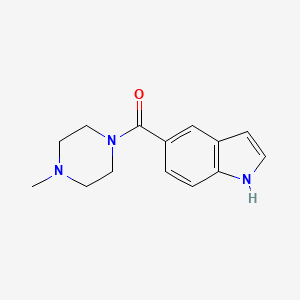
Piperazine,1-(1h-indol-5-ylcarbonyl)-4-methyl-
Cat. No. B8704462
M. Wt: 243.30 g/mol
InChI Key: UMBOKCRMDZGECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08470830B2
Procedure details


(4-Methylpiperazin-1-yl)-[4-nitro-3-(2-pyrrolidin-1-yl-vinyl)phenyl]methanone (2.907 mmol, 1.0 gram) (obtained from step (ii)) was taken in a 25 mL, two necked round bottom flask provided with a condenser, under nitrogen atmosphere. To this THF (7 mL) was added, followed by Raney-Nickel (Ra-Ni) (0.1 gram). Hydrazine hydrate (14.54 mmol, 0.73 gram) was added to the above reaction mixture in such a way that the reaction mixture starts refluxing. The reaction mixture was further refluxed for 3 hours. After the completion of reaction, Ra-Ni was removed by filtration, THF and methanol were distilled off and the concentrate was diluted with water (20 mL), basified with 20% sodium hydroxide solution to pH: 10 and the mixture was extracted with ethyl acetate (2×30 mL). The combined ethyl acetate extracts were then washed with water (2×30 mL), brine (30 Ml) and dried over anhydrous sodium sulfate. The volatiles were removed under the reduced pressure to obtain thick syrupy mass. This thick syrupy mass was purified over silica gel column, eluent being ethyl acetate and triethylamine (0.2 to 1.0%).
Name
(4-Methylpiperazin-1-yl)-[4-nitro-3-(2-pyrrolidin-1-yl-vinyl)phenyl]methanone
Quantity
1 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+]([O-])=O)=[C:12]([CH:19]=[CH:20][N:21]3CCCC3)[CH:11]=2)=[O:9])[CH2:4][CH2:3]1.O.NN>[Ni].C1COCC1>[NH:21]1[C:13]2[C:12](=[CH:11][C:10]([C:8]([N:5]3[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]3)=[O:9])=[CH:15][CH:14]=2)[CH:19]=[CH:20]1 |f:1.2|
|
Inputs


Step One
|
Name
|
(4-Methylpiperazin-1-yl)-[4-nitro-3-(2-pyrrolidin-1-yl-vinyl)phenyl]methanone
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCN(CC1)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=CN1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.73 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Five
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a condenser, under nitrogen atmosphere
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
starts refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was further refluxed for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration, THF and methanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
were distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the concentrate was diluted with water (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (2×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate extracts were then washed with water (2×30 mL), brine (30 Ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under the reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain thick syrupy mass
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This thick syrupy mass was purified over silica gel column, eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)N1CCN(CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
